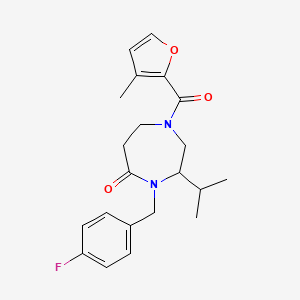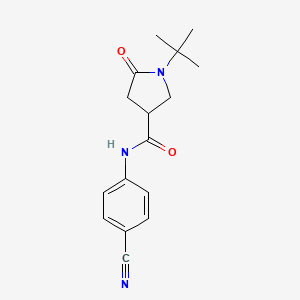
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one, also known as FBFM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. FBFM belongs to the class of benzodiazepines, which are widely used as anxiolytics and sedatives. However, FBFM has shown unique properties that make it a promising candidate for further research.
Mecanismo De Acción
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. It enhances the binding of GABA to the receptor, leading to an increase in chloride ion influx and hyperpolarization of the neuron. This results in a decrease in neuronal excitability and anxiolytic and sedative effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been reported to decrease anxiety-like behavior in animal models, and it has also been shown to increase sleep duration and reduce sleep latency. This compound has also been investigated for its potential as an anticonvulsant and muscle relaxant.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one has several advantages for use in lab experiments. It has a high affinity for the GABA-A receptor, which makes it a potent anxiolytic and sedative. It is also relatively easy to synthesize, and its chemical properties make it stable and easy to handle. However, this compound has some limitations as well. Its effects on the human body are not fully understood, and further research is needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one. One potential application is in the treatment of anxiety disorders and insomnia. Further studies are needed to determine its efficacy and safety in humans. This compound has also shown potential as an anticonvulsant and muscle relaxant, and further research is needed to explore these applications. Additionally, this compound could be used as a tool for studying the GABA-A receptor and its role in the central nervous system. Overall, this compound has shown promising results in preclinical studies, and further research is needed to determine its full potential.
Métodos De Síntesis
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one can be synthesized using a multi-step process that involves the reaction of various chemicals such as 4-fluorobenzaldehyde, isopropylamine, and methyl 3-oxo-2-furancarboxylate. The synthesis of this compound has been reported in several scientific journals, and the procedure has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
4-(4-fluorobenzyl)-3-isopropyl-1-(3-methyl-2-furoyl)-1,4-diazepan-5-one has been studied extensively for its potential applications in neuroscience research. It has been shown to have anxiolytic and sedative effects in animal models, and it has also been investigated for its potential as a treatment for anxiety disorders and insomnia. This compound has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in humans.
Propiedades
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(3-methylfuran-2-carbonyl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O3/c1-14(2)18-13-23(21(26)20-15(3)9-11-27-20)10-8-19(25)24(18)12-16-4-6-17(22)7-5-16/h4-7,9,11,14,18H,8,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGMKOHJWSMGEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)N2CCC(=O)N(C(C2)C(C)C)CC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5354526.png)

![benzyl N-[2-(benzoylamino)-3-(4-methoxyphenyl)acryloyl]-beta-alaninate](/img/structure/B5354538.png)

![3-chloro-N,6-dimethyl-N-[(3-methylpyridin-2-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5354557.png)
![N-isopropyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-imidazole-2-carboxamide](/img/structure/B5354561.png)
![N-isopropyl-6-[3-(2-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5354563.png)
![N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5354570.png)

![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5354583.png)
![1-methyl-1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5354585.png)
![5-[(2-methoxyphenoxy)methyl]-N-(1-methylbutyl)-1H-pyrazole-3-carboxamide](/img/structure/B5354587.png)
![5-({3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridine-2,4-diol](/img/structure/B5354591.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5354617.png)
